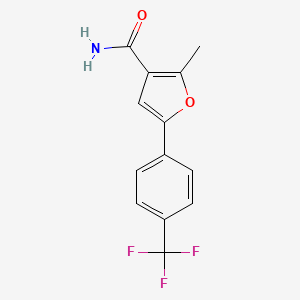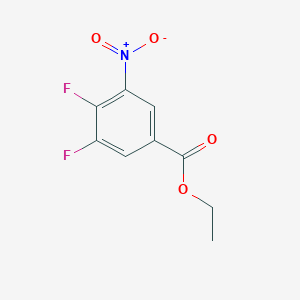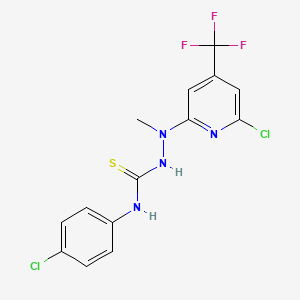
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide
Vue d'ensemble
Description
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H11Cl2F3N4S and its molecular weight is 395.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal and Antioxidant Activities
Metal complexes of hydrazinecarbothioamide derivatives, including those similar to the compound , have demonstrated significant antifungal activities. These compounds were tested against selected types of fungi and showed promising results. Additionally, they exhibited encouraging antioxidant activities, highlighting their potential in combating oxidative stress-related issues (Al-Amiery et al., 2012).
Solubility and Pharmaceutical Formulation
The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue and structurally similar to the compound of interest, was studied in various solvents. Understanding solubility is crucial for pharmaceutical formulation and drug delivery. This research provides insights into the solubility behavior of such compounds in different solvents, which is essential for developing effective pharmaceutical formulations (Shakeel et al., 2014).
Inhibition of Cancer Cell Growth
Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have been found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro. This suggests potential therapeutic applications in cancer treatment, particularly in targeting specific types of leukemia (Pakhontsu et al., 2014).
DNA and Protein Binding
Studies on the binding ability of thiosemicarbazone-based ligands and their metal complexes, including those similar to the compound , show significant interaction with DNA and proteins. Such interactions are crucial for understanding the mechanisms of action of potential drugs and developing new therapeutic agents (Saghatforoush et al., 2021).
Antiviral Activity
Some hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antiviral activity against yellow fever virus. This indicates the potential of such compounds in the development of new antiviral drugs, particularly for treating severe viral diseases like yellow fever (Moskalenko et al., 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N4S/c1-23(12-7-8(14(17,18)19)6-11(16)21-12)22-13(24)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQUHILOILMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



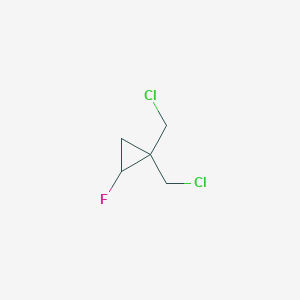
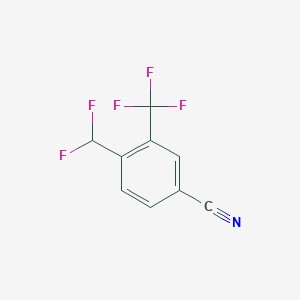
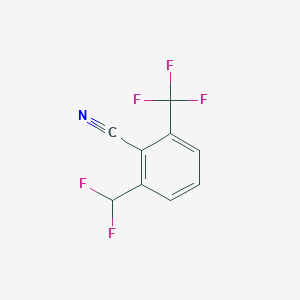


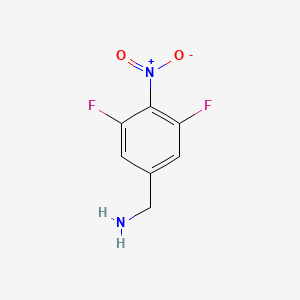
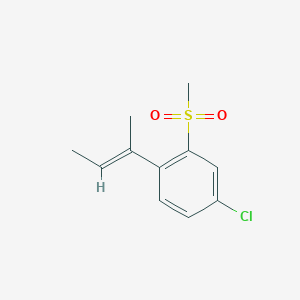
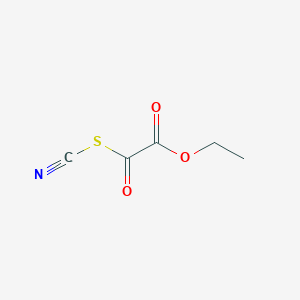
![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)
